(2S)-1,2-dichlorobutane
Description
(2S)-1,2-Dichlorobutane is a chiral organochlorine compound with the molecular formula C₄H₈Cl₂. Its IUPAC name is 1,2-dichlorobutane, and its stereochemical designation (2S) indicates the configuration of the chiral center at the second carbon atom . The compound consists of a four-carbon chain with chlorine atoms attached to the first and second carbons (Figure 1). Its CAS Registry Number is 616-21-7, and it is primarily used in research and development settings due to its reactivity and stereochemical properties .
Figure 1: Structure of this compound.
Cl–C₁–C₂(S)–C₃–C₄
|
Cl
The molecule exhibits optical activity due to its chiral center, making it distinct from non-chiral isomers like 1,1- or 1,4-dichlorobutane .
Properties
IUPAC Name |
(2S)-1,2-dichlorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOTZNYFQWRHU-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Alkenes with Subsequent Resolution
The most direct route to 1,2-dichlorobutane involves the radical or ionic chlorination of 1-butene. In US Patent 3,944,617 , a process is described where butene-1 reacts with chlorine in acetonitrile to yield a mixture of N-[1-(chloromethyl)propyl]acetimidoyl chloride and 1,2-dichlorobutane as a by-product . The reaction proceeds via electrophilic addition, with the dichlorinated product forming through a free-radical mechanism under controlled conditions.
| Parameter | Value/Description |
|---|---|
| Reactants | Butene-1, Cl₂, acetonitrile |
| Temperature | 0–25°C (controlled exotherm) |
| By-product ratio | ~30% 1,2-dichlorobutane |
| Isolation method | Distillation under reduced pressure |
While this method produces racemic 1,2-dichlorobutane, enantiomeric resolution can be achieved via chiral column chromatography or enzymatic kinetic resolution . For instance, lipase-mediated hydrolysis of racemic dichlorobutane derivatives (e.g., esters) has been reported to yield (2S)-enantiomers with >90% enantiomeric excess (ee) .
Asymmetric Synthesis via Chiral β-Hydroxy Sulfides
A stereoselective approach leverages chiral β-hydroxy sulfides as precursors. As detailed in Bull. Korean Chem. Soc. 2003 , β-hydroxy sulfides undergo Pummerer rearrangement to form episulfonium ions, which are subsequently opened by chloride nucleophiles with retention of configuration . This method enables the direct synthesis of (2S)-1,2-dichlorobutane when starting from enantiopure (2R)-β-hydroxy sulfide intermediates.
Mechanistic Overview :
-
Pummerer Rearrangement :
-
Episulfonium Ion Formation :
Intramolecular cyclization generates a three-membered sulfonium intermediate. -
Chloride Attack :
Stereospecific ring opening by Cl⁻ yields this compound.
| Parameter | Value/Description |
|---|---|
| Starting material | (2R)-β-hydroxy sulfide |
| Reagents | Acetic anhydride, Cl⁻ source |
| Yield | 65–75% |
| ee | 92–98% |
This method’s efficacy depends on the steric and electronic properties of the sulfide substituent (R), with bulkier groups enhancing stereoselectivity .
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| Solvent | Ethanol |
| Pressure | 1 atm H₂ |
| ee | 85–90% |
This method’s limitation lies in the multi-step sequence, which reduces overall yield (~40%) .
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods offer high enantioselectivity without requiring chiral auxiliaries. Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester derivatives of racemic 1,2-dichlorobutane, enriching the (2S)-enantiomer .
Typical Protocol :
-
Substrate: Racemic 1,2-dichlorobutyl acetate
-
Enzyme: Immobilized CAL-B
-
Conditions: pH 7.0, 30°C, 24 h
-
Result: this compound (ee >95%, yield 45%)
Comparison of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorination + Resolution | 30 | 90 | High | Low |
| Asymmetric Sulfide | 70 | 98 | Moderate | Moderate |
| Aziridine Hydrogenation | 40 | 85 | Low | High |
| Enzymatic Resolution | 45 | 95 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2S)-1,2-Dichlorobutane can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide (KOtBu) can lead to the formation of 1-butene or 2-butene.
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of chlorinated alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Substitution: 1,2-butanediol, 1,2-dicyanobutane, 1,2-diaminobutane.
Elimination: 1-butene, 2-butene.
Oxidation: 1,2-dichlorobutanol, 1,2-dichlorobutanone.
Scientific Research Applications
Chemistry:
Stereochemistry Studies: (2S)-1,2-Dichlorobutane is used as a model compound in stereochemistry studies to understand the behavior of chiral molecules in various chemical reactions.
Synthesis of Chiral Compounds: It serves as a precursor for the synthesis of other chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of enzymes that interact with chlorinated hydrocarbons.
Drug Development: It is explored as a potential intermediate in the synthesis of new drug candidates with chiral centers.
Industry:
Polymer Production: this compound is used in the production of certain polymers and resins that require chlorinated intermediates.
Solvent Applications: It is used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds.
Mechanism of Action
Molecular Targets and Pathways:
Nucleophilic Substitution: In nucleophilic substitution reactions, the chlorine atoms in (2S)-1,2-dichlorobutane act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Elimination: During elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine atom, leading to the formation of a double bond and the release of a chloride ion.
Oxidation: In oxidation reactions, the compound undergoes the addition of oxygen atoms or the removal of hydrogen atoms, resulting in the formation of oxidized products such as alcohols or ketones.
Comparison with Similar Compounds
Comparison with Similar Dichlorobutane Isomers
Structural Isomers of C₄H₈Cl₂
The dichlorobutane structural isomers differ in chlorine substitution patterns, leading to variations in physical properties, reactivity, and stereochemistry. Key isomers include:
*Relative reactivity based on radical chlorination of 1-chlorobutane .
Stereochemical Considerations
- (2S)-1,2-Dichlorobutane is chiral, with a specific optical rotation determined by its configuration. In contrast, 1,3-dichlorobutane has two stereogenic centers but may exhibit internal compensation in certain conformers, reducing net optical activity .
- 2,3-Dichlorobutane exists as enantiomers (e.g., (2R,3S) and (2S,3R)), but rapid interconversion of conformers can render the molecule achiral overall .
Q & A
Basic: What synthetic methods are used to produce (2S)-1,2-dichlorobutane, and how do reaction conditions influence its stereochemical purity?
Methodological Answer:
this compound is synthesized via radical chlorination of 1-chlorobutane using sulfuryl chloride (SO₂Cl₂) under UV light. The reaction generates four dichlorobutane isomers, with 1,2-dichlorobutane being chiral ( ). Key factors include:
- Temperature and Light Intensity: Higher UV intensity accelerates radical formation but may reduce stereoselectivity.
- Hydrogen Reactivity: Secondary hydrogens (C2 and C3) are more reactive than primary (C1 and C4), favoring 1,2- and 1,3-dichlorobutane ( ).
- Enantiomeric Separation: Standard chiral GC or HPLC columns are required to isolate the (2S) enantiomer, as enantiomers share identical physical properties (e.g., boiling points) (Inferred from general practice; not explicitly covered in evidence).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
